

Application Notes and Protocols for Tubulin Polymerization-IN-11 in Cell Culture

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-11*

Cat. No.: *B12396064*

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Introduction

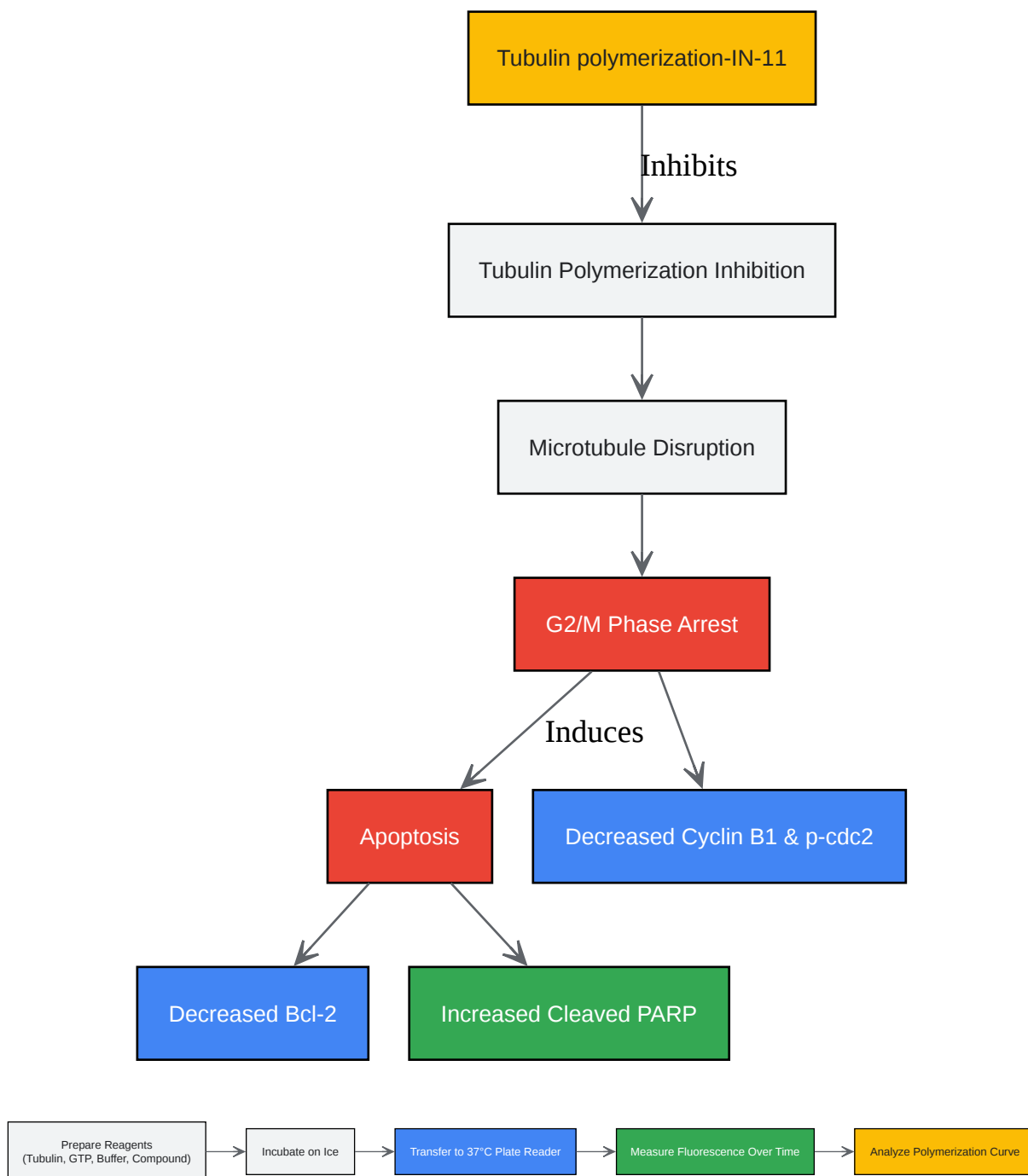
Tubulin polymerization-IN-11 is a potent small molecule inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure, **Tubulin polymerization-IN-11** exhibits significant anti-proliferative activity in various cancer cell lines.[1][3] Mechanistic studies have revealed that this compound induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis.[1][3] These characteristics make **Tubulin polymerization-IN-11** a valuable tool for cancer research and a potential candidate for drug development.

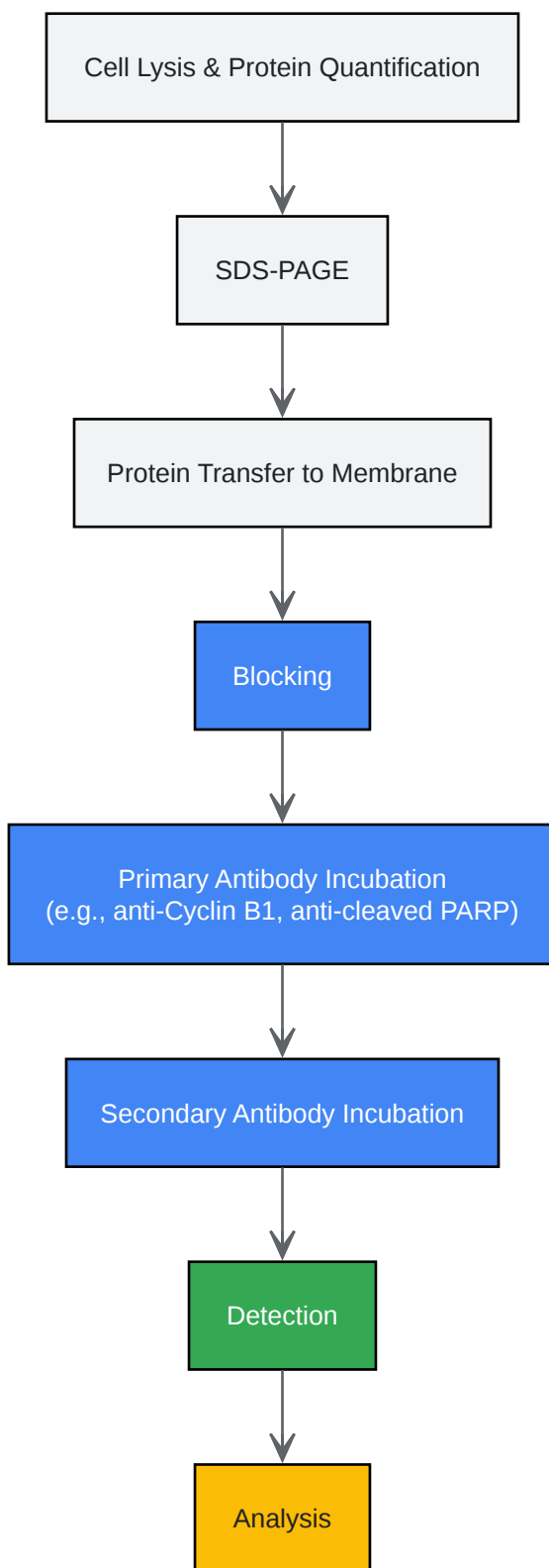
These application notes provide detailed protocols for utilizing **Tubulin polymerization-IN-11** in cell culture to study its effects on cell viability, the cell cycle, and key signaling pathways.

Mechanism of Action

Tubulin polymerization-IN-11 functions by directly inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1] Prolonged arrest at this stage ultimately initiates the intrinsic apoptotic pathway. This is characterized by a decrease in the expression of key cell cycle regulators such as Cyclin B1 and phosphorylated cdc2 (p-cdc2), and a shift in the balance of apoptotic proteins, with a

reduction in the anti-apoptotic protein Bcl-2 and an increase in the cleavage of Poly (ADP-ribose) polymerase (PARP).^{[1][3]}





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References

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- 2. sigmaaldrich.com [sigmaaldrich.com]
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